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Compound of Interest

Compound Name: 6-Chloroquinoxaline-2,3-diol

Cat. No.: B512132

An In-depth Technical Guide on 6-Chloroquinoxaline-2,3-diol

For Researchers, Scientists, and Drug Development
Professionals

Introduction

6-Chloroquinoxaline-2,3-diol, also known as 6-chloro-1,4-dihydroquinoxaline-2,3-dione, is a
heterocyclic compound belonging to the quinoxaline family. The quinoxaline scaffold is of
significant interest in medicinal chemistry and drug development due to its presence in various
biologically active compounds.[1][2] Quinoxaline derivatives have demonstrated a wide
spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral,
and anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive
overview of the known physical and chemical properties, synthetic methodologies, and
potential biological relevance of 6-Chloroquinoxaline-2,3-diol, serving as a foundational
resource for its application in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 6-Chloroquinoxaline-2,3-diol (CAS
No: 6639-79-8) are summarized below. These properties are crucial for its handling,
characterization, and use in experimental settings.
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Property Value Source(s)

Molecular Formula CsHsCIN20:2 [51[6]

Molecular Weight 196.59 g/mol [5]1[6]

Melting Point 250 °C (decomposes) [5]

- _ 497.5 + 40.0 °C at 760 mmHg

Boiling Point , [5]
(Predicted)

Density 1.7 £ 0.1 g/cm?3 (Predicted) [5]

Flash Point 254.7 £ 27.3 °C (Predicted) [5]

Exact Mass 196.003952 [5]

LogP 3.43 (Predicted) [5]
0.0 £ 1.3 mmHg at 25°C

Vapor Pressure , (5]
(Predicted)

Polar Surface Area (PSA) 66.24 A2 [5]

RNOLFZACEWW!IHP-
InChlKey [51[7]
UHFFFAOYSA-N

_ O=C1NC2=CC=C(Cl)C=C2N=
Canonical SMILES c10 [5]

Spectroscopic Data

While detailed published spectra for 6-Chloroquinoxaline-2,3-diol are not abundant, data for
its core structure and derivatives are available. The 3C NMR chemical shifts for the compound
(under the name 6-Chloro-1,4-dihydro-2,3-quinoxalinedione) have been recorded.[8]
Spectroscopic analysis of closely related N-alkylated derivatives, such as 1,4-diallyl-6-
chloroquinoxaline-2,3(1H,4H)-dione, has been performed using FT-IR, UV-VIS, and NMR (*H
and 13C), providing insight into the spectral characteristics of the 6-chloroquinoxaline-2,3-dione
core.[9]
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Spectroscopy Type Observation Source(s)
Spectrum available under
13C NMR synonym 6-Chloro-1,4-dihydro-  [8]

2,3-quinoxalinedione.

FT-IR (related compounds)

Analysis of the 1,4-diallyl
derivative shows characteristic
bands for the 6-
chloroquinoxaline-2,3-dione

fragment.

[°]

UV-VIS (related compounds)

The UV-VIS spectrum for the
1,4-diallyl derivative was
recorded in the 200-400 nm

range.

[°]

1H NMR (related compounds)

1H NMR spectra for N-
alkylated derivatives have

been recorded and analyzed.

[9]

Synthesis and Experimental Protocols

The most common and effective method for synthesizing quinoxaline derivatives is the

condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds.[2][10] For 6-

Chloroquinoxaline-2,3-diol, this is typically achieved through the reaction of 4-chloro-1,2-

phenylenediamine with a 1,2-dicarbonyl compound like oxalic acid or its derivatives.

Experimental Protocol: Synthesis of 6-
Chloroquinoxaline-2,3-diol

This protocol describes a representative method for the synthesis of 6-Chloroquinoxaline-2,3-

diol based on established chemical literature.

» Reaction Setup: To a solution of 4-chloro-1,2-phenylenediamine (1 equivalent) in an

appropriate solvent such as ethanol or aqueous HCI, add a solution of oxalic acid (1.1

equivalents).
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Condensation: The reaction mixture is heated to reflux for several hours (typically 2-6 hours).
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature,
which typically induces the precipitation of the crude product.

Filtration: The resulting solid is collected by vacuum filtration and washed with a small
amount of cold water and then a cold organic solvent like ethanol to remove unreacted
starting materials.

Purification: The crude product can be further purified by recrystallization from a suitable
solvent, such as dimethylformamide (DMF) or an ethanol/water mixture, to yield the final
product.
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General synthetic workflow for 6-Chloroquinoxaline-2,3-diol.
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Chemical Reactivity and Derivatization

6-Chloroquinoxaline-2,3-diol is a versatile intermediate for creating a library of quinoxaline
derivatives. The hydroxyl groups (in the diol tautomer) or the N-H groups (in the dione
tautomer) and the chloro-substituent on the benzene ring are key sites for chemical
modification.

o Chlorination: The dione can be converted to the highly reactive 2,3,6-trichloroquinoxaline
intermediate using chlorinating agents like phosphorus oxychloride (POCIs) or thionyl
chloride (SOCI2).[11][12] This intermediate is a crucial building block for introducing various
nucleophiles at the 2 and 3 positions.

¢ N-Alkylation: The nitrogen atoms in the pyrazine ring can be alkylated under basic conditions
using alkyl halides. For instance, N-allylation has been achieved using allyl bromide in the
presence of potassium carbonate.[9]

Key chemical reactions of 6-Chloroquinoxaline-2,3-diol.

Biological Activity and Potential Applications

While specific biological data for 6-Chloroquinoxaline-2,3-diol is limited, the broader class of
quinoxaline derivatives is well-documented for significant therapeutic potential.

¢ Anticancer Activity: Many quinoxaline derivatives exhibit potent anticancer activity.[4] Their
mechanisms often involve the inhibition of critical enzymes like tyrosine kinases, induction of
apoptosis (programmed cell death), and inhibition of tubulin polymerization.[10][11]

» Antimicrobial Activity: Quinoxalines have been evaluated for their efficacy against various
bacterial and fungal strains.[10][11] Some derivatives of quinoxaline-1,4-di-N-oxide have
shown high rates of inhibition against M. tuberculosis.[3]

 Antiviral Activity: Certain quinoxaline compounds have been identified as having antiviral
properties, including activity against Vesicular Stomatitis Virus (VSV).[11]

The pro-apoptotic activity of some quinoxalines is linked to the mitochondrial pathway, often
triggered by an increase in reactive oxygen species (ROS).[10]

Generalized mitochondrial pathway of apoptosis induced by quinoxalines.[10]
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Safety and Handling

6-Chloroquinoxaline-2,3-diol is classified as an irritant.[6][13] It is known to cause irritation to
the eyes, skin, and respiratory system.[5] Standard laboratory safety protocols, including the
use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat,
should be strictly followed when handling this compound. It is incompatible with strong
oxidizing agents.[5] Hazardous decomposition products can include hydrogen chloride,
nitrogen oxides, and carbon monoxide.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of 6-
Chloroquinoxaline-2,3-diol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b512132#physical-and-chemical-properties-of-6-
chloroquinoxaline-2-3-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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